2-(Difluoromethoxy)pyridine-3-sulfonyl chloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(Difluoromethoxy)pyridine-3-sulfonyl chloride is a chemical compound with the molecular formula C6H4ClF2NO3S and a molecular weight of 243.62 g/mol . It is known for its applications in various chemical reactions and its role as an intermediate in the synthesis of other compounds.
Preparation Methods
The synthesis of 2-(Difluoromethoxy)pyridine-3-sulfonyl chloride typically involves the reaction of pyridine derivatives with difluoromethoxy reagents under specific conditions. One common method includes the use of sulfonyl chloride as a reactant, which undergoes a substitution reaction with the pyridine derivative . The reaction conditions often require a controlled temperature and the presence of a catalyst to ensure the desired product is obtained with high purity.
Chemical Reactions Analysis
2-(Difluoromethoxy)pyridine-3-sulfonyl chloride undergoes various types of chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the sulfonyl chloride group is replaced by other nucleophiles.
Oxidation and Reduction: The compound can be involved in oxidation-reduction reactions, although specific conditions and reagents are required.
Formation of Gem-Difluoro Olefins: Under basic conditions, it can react with ketones and aldehydes to form gem-difluoro olefins.
Common reagents used in these reactions include bases, nucleophiles, and oxidizing or reducing agents. The major products formed depend on the specific reaction conditions and the nature of the reagents used.
Scientific Research Applications
2-(Difluoromethoxy)pyridine-3-sulfonyl chloride has several applications in scientific research:
Biology: The compound can be used in the modification of biological molecules, aiding in the study of biochemical pathways and molecular interactions.
Mechanism of Action
The mechanism of action of 2-(Difluoromethoxy)pyridine-3-sulfonyl chloride involves its ability to act as a reactive intermediate in various chemical reactions. The sulfonyl chloride group is highly reactive and can undergo substitution reactions with nucleophiles, leading to the formation of new chemical bonds. The difluoromethoxy group also plays a crucial role in stabilizing the intermediate and facilitating the desired reaction pathways .
Comparison with Similar Compounds
2-(Difluoromethoxy)pyridine-3-sulfonyl chloride can be compared with other similar compounds, such as:
Difluoromethyl 2-pyridyl sulfone: This compound also contains a difluoromethyl group and a pyridine ring, but it has a sulfone group instead of a sulfonyl chloride group.
2-(Difluoromethylsulfonyl)pyridine: Similar to the previous compound, it contains a difluoromethylsulfonyl group attached to the pyridine ring.
The uniqueness of this compound lies in its specific combination of functional groups, which provides distinct reactivity and applications in various fields of research and industry.
Properties
IUPAC Name |
2-(difluoromethoxy)pyridine-3-sulfonyl chloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H4ClF2NO3S/c7-14(11,12)4-2-1-3-10-5(4)13-6(8)9/h1-3,6H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SWDUDWDFEAITLE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(N=C1)OC(F)F)S(=O)(=O)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H4ClF2NO3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
243.62 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.